2-(3-Aminoazetidin-1-yl)-1-(4-fluorophenyl)ethan-1-one
Overview
Description
2-(3-Aminoazetidin-1-yl)-1-(4-fluorophenyl)ethan-1-one, commonly referred to as 2-Amino-1-phenylethan-1-one or 2-APPE, is an organic compound that has been studied in recent years due to its potential applications in scientific research. It is a member of the azaheterocycle family, which consists of compounds that contain a nitrogen atom in the ring structure. 2-APPE is a versatile compound that has a wide range of applications in organic synthesis, medicinal chemistry, and drug design.
Scientific Research Applications
Antibacterial Applications
Fluoroquinolones, featuring aminophenyl groups as novel substituents, have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This class of compounds, including derivatives with azetidinyl groups, demonstrates significantly enhanced potency compared to known antibacterial agents, indicating their potential as novel therapeutic options for bacterial infections (Kuramoto et al., 2003).
Antimicrobial Activity
Compounds synthesized from fluoro-phenyl ethanones have been evaluated for their antimicrobial activity, showcasing the versatility of fluoro-phenyl derivatives in developing new antimicrobial agents. These compounds' structure-activity relationships suggest their potential in treating various microbial infections (Nagamani et al., 2018).
Anticonvulsant Activity
Research into 2-(4-fluorophenyl)-based compounds has revealed significant anticonvulsant activities, indicating their potential in developing treatments for epilepsy and other seizure disorders. These studies highlight the importance of the fluorophenyl group in modulating neurological activity (Bihdan, 2019).
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(4-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)11(15)7-14-5-10(13)6-14/h1-4,10H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJRGGKSECSIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(4-fluorophenyl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.